![molecular formula C22H19N5O3S B2877378 N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide CAS No. 1207022-27-2](/img/structure/B2877378.png)

N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

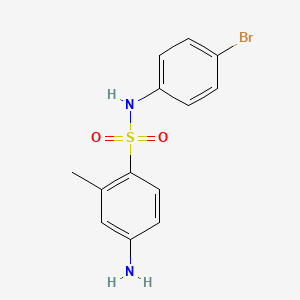

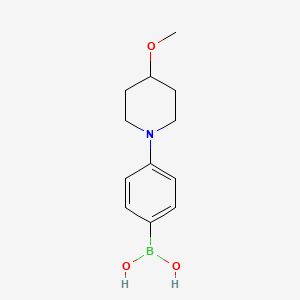

The compound appears to contain a benzo[d][1,3]dioxole moiety, which is a common structure in many organic compounds . It also contains a pyrazolo[3,4-d]pyridazine ring, which is a type of heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and heteroatoms. The exact structure would depend on the specific arrangement and bonding of these components .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the aromatic rings and heteroatoms. These components could participate in various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, boiling point, and others would depend on the specific arrangement and bonding of the components in the molecule .Aplicaciones Científicas De Investigación

Radioligand Development for A2B Adenosine Receptors

The study by P. Baraldi et al. (2004) introduced a compound as a selective antagonist ligand of A2B adenosine receptors, which underscores the utility of similar compounds in developing radioligands for receptor characterization. This approach could be relevant to the scientific research applications of the specified compound, particularly in the pharmacological characterization of receptor subtypes (Baraldi et al., 2004).

Heterocyclic Compound Synthesis for Insecticidal Activity

A. Fadda et al. (2017) utilized a precursor similar in complexity to synthesize various heterocycles, demonstrating the potential for creating compounds with significant insecticidal activity against pests like the cotton leafworm. This indicates the broader applicability of complex acetamides in synthesizing heterocyclic compounds for agricultural applications (Fadda et al., 2017).

Cascade Reactions for Heterocyclic Syntheses

The work by J. Schmeyers and G. Kaupp (2002) highlighted the use of thioureido-acetamides in one-pot cascade reactions to synthesize various heterocycles efficiently. This showcases the potential for employing complex acetamides in the synthesis of valuable heterocyclic compounds through atom-economic processes (Schmeyers & Kaupp, 2002).

Metabolic Stability Improvement in Drug Development

Research by Markian M. Stec et al. (2011) on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explores how altering the heterocyclic ring system can enhance metabolic stability, a principle that could be applied in the optimization of similar compounds for improved drug profiles (Stec et al., 2011).

Antioxidant and Antitumor Activity Exploration

Studies have also explored the synthesis and evaluation of compounds with thiadiazole moieties for their potential antioxidant and antitumor activities. These efforts illustrate the diverse biological activities that can be investigated for similar complex molecules, highlighting their potential in medicinal chemistry and drug discovery initiatives (Hamama et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O3S/c1-13-3-6-16(7-4-13)27-21-17(10-23-27)14(2)25-26-22(21)31-11-20(28)24-15-5-8-18-19(9-15)30-12-29-18/h3-10H,11-12H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAOFYKDRDOGRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2877298.png)

![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877299.png)

![Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2877304.png)

![4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877310.png)

![2-(Benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2877311.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2877312.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(benzylsulfonyl)piperidine-1-carboxamide](/img/structure/B2877318.png)